2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

SWITCH to 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide to accelerate your medicinal chemistry programs. Unlike generic esters or benzothiazole analogs, this intermediate uniquely positions a reactive hydrazide at the 4-position of the 2-aminothiazole core. This dual-reactivity profile enables direct, single-sequence access to both 1,3,4-oxadiazole-2-thiol and 1,2,4-triazole-3-thiol scaffolds while retaining the free 2-amino group for orthogonal derivatization. Ideal for diversity-oriented synthesis, metal-based antimicrobial development, and charge-transfer applications—deliver superior Co(II) complex activity and narrower HOMO-LUMO gaps (3.8-3.9 eV) compared to alternatives.

Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
CAS No. 63788-65-8
Cat. No. B189689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
CAS63788-65-8
Molecular FormulaC5H8N4OS
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)CC(=O)NN
InChIInChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)
InChIKeyYBRQONJVBBCGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS 63788-65-8) Procurement Guide for Medicinal Chemistry


2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS: 63788-65-8) is a bifunctional thiazole-acetohydrazide building block widely used in medicinal chemistry and chemical biology [1]. This compound serves as a critical synthetic intermediate for constructing diverse heterocyclic libraries, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazone Schiff bases [2]. Its value stems from the presence of both the 2-aminothiazole core—a privileged scaffold in numerous FDA-approved antimicrobials (e.g., cefdinir, abafungin) [3]—and the reactive acetohydrazide moiety, which enables facile derivatization through condensation reactions with carbonyl compounds or cyclization with carbon disulfide [4].

Why Generic 2-Aminothiazole Analogs Cannot Substitute 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS 63788-65-8)


Generic substitution with simpler 2-aminothiazole derivatives (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) or alternative acetohydrazides (e.g., benzo[d]thiazole-2-yl-acetohydrazide) fails because 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide uniquely positions the hydrazide nucleophile at the 4-position of the thiazole ring, enabling regioselective cyclization to 1,3,4-oxadiazoles and 1,2,4-triazoles that structurally distinct analogs cannot access [1]. Furthermore, the free 2-amino group permits orthogonal derivatization (e.g., Schiff base formation or metal coordination) that is absent in N-substituted or benzofused thiazole acetohydrazides [2]. This dual-reactivity profile is non-transferable to the ester precursor or to thiazole hydrazides lacking the 2-amino substituent, as evidenced by the distinct metal-binding geometries and biological activities of complexes derived specifically from this scaffold [3].

Quantitative Differentiation of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS 63788-65-8) from Closest Analogs


Synthetic Yield: 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide vs. Ethyl Ester Precursor

In the synthesis of bi-heterocyclic oxadiazole-thiazole hybrids, 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide is generated from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate via reaction with hydrazine hydrate in methanol, consistently achieving high conversion yields [1]. This hydrazide intermediate enables subsequent cyclization to 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol with reported yields of 78-85% across multiple independent studies [2]. In contrast, the ethyl ester precursor cannot directly participate in these cyclization reactions and requires an additional synthetic step [3].

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Antimicrobial Activity: Hydrazone Schiff Base Ligand vs. Co(II) Complex

The Schiff base ligand (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide, derived from 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, exhibited moderate antibacterial activity with zones of inhibition ≤15 mm, while its Co(II) complex demonstrated significantly enhanced antimicrobial efficacy with inhibition zones up to 20 mm against tested pathogens [1]. The Co(II) complex also showed lower MIC values (250-500 μg/mL) compared to the free ligand [2]. Notably, neither compound exhibited bactericidal/fungicidal effects at tested concentrations [3].

Antimicrobial Resistance Coordination Chemistry Bioinorganic Chemistry

Metal Coordination Versatility: 2-Aminothiazolyl Acetohydrazide vs. Benzothiazole Acetohydrazides

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide-derived thiosemicarbazide ligands (H₂TAET and H₂TAAT) demonstrate versatile coordination modes with Cd(II) and Hg(II), including monobasic bidentate (N,O), dibasic tridentate (N,S,O), and neutral tridentate (N,N,O) binding geometries depending on the metal ion and reaction conditions [1]. In contrast, benzo[d]thiazole-containing acetohydrazides exhibit more restricted coordination due to the absence of the free 2-amino group and the steric constraints of the benzofused ring system [2].

Coordination Chemistry Ligand Design Metal-Organic Frameworks

Heterocyclic Library Generation: 2-Aminothiazolyl Acetohydrazide vs. 2-Arylthiazolyl Acetohydrazides

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide serves as a universal precursor for generating both 1,3,4-oxadiazole-2-thiol and 1,2,4-triazole-3-thiol bi-heterocyclic scaffolds with retention of the free 2-amino group for further derivatization [1]. In contrast, 2-arylthiazol-4-yl acetohydrazides (aryl = phenyl, substituted phenyl) cannot access the 1,2,4-triazole pathway due to the absence of the reactive 2-amino group required for thiosemicarbazide intermediate formation [2].

Combinatorial Chemistry Diversity-Oriented Synthesis Medicinal Chemistry

Computational Electronic Properties: 2-Aminothiazolyl Acetohydrazide Ligands vs. Benzothiazole Analogs

DFT calculations on 2-(2-aminothiazol-4-yl)acetohydrazide-derived thiosemicarbazide ligands (H₂TAET, H₂TAAT) revealed HOMO-LUMO energy gaps of 3.82 eV and 3.91 eV respectively, with charge transfer occurring predominantly from the thiazole ring to the thiosemicarbazide moiety [1]. These values are significantly lower than those reported for analogous benzothiazole acetohydrazides (typically 4.2-4.5 eV) [2], indicating enhanced charge transfer capability and potential for nonlinear optical applications [3].

Computational Chemistry DFT Calculations Ligand Design

Derivative Antimicrobial Potency: Acetohydrazide-Containing Bi-Heterocycles vs. Precursor Hydrazides

In a study of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides, all acetohydrazide derivatives (6a-j) demonstrated superior antimicrobial potency compared to their non-acetohydrazide precursors (compounds 1-4) [1]. Specifically, compound 6i exhibited MIC values of 0.0300 μmol/mL against B. subtilis and E. coli, while compound 6b showed MIC of 0.0135 μmol/mL against C. albicans [2]. The acetohydrazide 6i (IC50 = 0.38 μM) also displayed α-amylase inhibition comparable to acarbose (IC50 = 0.15 μM) [3].

Antimicrobial Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Optimal Procurement and Research Applications for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS 63788-65-8)


Combinatorial Synthesis of 1,3,4-Oxadiazole and 1,2,4-Triazole Libraries

Medicinal chemistry groups engaged in diversity-oriented synthesis should procure 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide rather than the ethyl ester precursor to directly access both oxadiazole and triazole heterocyclic scaffolds in a single synthetic sequence [1]. Reaction with CS₂/KOH yields 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol (78-85% yield), while treatment with phenyl isothiocyanate followed by cyclization affords the corresponding 1,2,4-triazole-3-thiol [2]. Both products retain the free 2-amino group for subsequent derivatization via alkylation, acylation, or Schiff base formation, enabling rapid library expansion from a single purchased intermediate [3].

Development of Transition Metal-Based Antimicrobial Complexes

Researchers targeting metal-based antimicrobial agents should select 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide over benzothiazole acetohydrazides due to its demonstrated ability to form Co(II) complexes with 33% larger inhibition zones than the corresponding free hydrazone ligand [1]. The scaffold's multiple coordination modes (N,O; N,S,O; N,N,O) with Cd(II) and Hg(II) further indicate broad utility in generating structurally diverse metal complexes for structure-activity relationship studies [2]. The Co(II) complex specifically showed MIC values of 250-500 μg/mL against clinically relevant pathogens, establishing a baseline for further optimization [3].

Computational Ligand Design with Tunable Electronic Properties

Computational chemists and materials scientists developing ligands for nonlinear optics or charge-transfer applications should prioritize 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide-derived thiosemicarbazides over benzothiazole analogs due to their narrower HOMO-LUMO energy gaps (3.82-3.91 eV vs. 4.2-4.5 eV) [1]. This ~0.3-0.7 eV reduction in gap energy correlates with enhanced charge transfer capability and potentially improved performance in molecular electronic devices or sensing applications [2]. The DFT-calculated charge transfer from the thiazole ring to the thiosemicarbazide moiety provides a rational basis for further ligand engineering [3].

Scaffold for Potent Antimicrobial Acetohydrazide Derivatives

For antimicrobial drug discovery programs, evidence from structurally related acetohydrazide derivatives demonstrates that the hydrazide moiety confers ≥3-fold improvement in antimicrobial potency (MIC 0.0135-0.0316 μmol/mL) compared to non-hydrazide precursors [1]. While the parent 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide itself is primarily an intermediate, this class-level SAR validates the strategic value of procuring acetohydrazide-containing thiazole building blocks for generating potent antimicrobial leads through condensation with aromatic aldehydes or heterocyclic electrophiles [2].

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